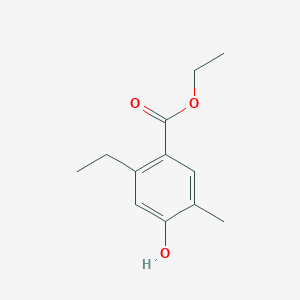
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-ethyl-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxo-5-methylbenzoic acid.
Reduction: Formation of 2-ethyl-4-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 2-ethyl-4-hydroxy-5-methyl-3-nitrobenzoate or 2-ethyl-4-hydroxy-5-methyl-3-bromobenzoate.
Scientific Research Applications
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-hydroxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the additional ethyl and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2-ethyl-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
2-Ethyl-4-hydroxybenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
Properties
CAS No. |
102740-19-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-11(13)8(3)6-10(9)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
FDCJXJPKZQLBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=C1)O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















